Butirilcarnitina

Descripción general

Descripción

Las acilcarnitinas son compuestos orgánicos que contienen un ácido graso con el ácido carboxílico unido a la carnitina a través de un enlace éster . La butirilcarnitina juega un papel crucial en el metabolismo de los ácidos grasos y la producción de energía, particularmente en tejidos con altas demandas energéticas como el músculo esquelético y el cardíaco .

Aplicaciones Científicas De Investigación

La butirilcarnitina tiene diversas aplicaciones en la investigación científica, que incluyen:

Industria: Se emplea en la producción de suplementos dietéticos destinados a mejorar el metabolismo energético y el rendimiento deportivo.

Mecanismo De Acción

La butirilcarnitina ejerce sus efectos al facilitar el transporte de los ácidos grasos a la matriz mitocondrial para la β-oxidación. Este proceso implica la conversión de los ácidos grasos en derivados de acil-CoA, que luego se transfieren a la carnitina para formar acilcarnitinas. La this compound se dirige específicamente a los ácidos grasos de cadena corta, ayudando a su oxidación y producción de energía . Las vías moleculares involucradas incluyen la activación de enzimas como la carnitina palmitoiltransferasa I (CPT1) y la carnitina palmitoiltransferasa II (CPT2).

Análisis Bioquímico

Biochemical Properties

Butyrylcarnitine participates in biochemical reactions primarily related to fatty acid oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Cellular Effects

Butyrylcarnitine influences cell function by affecting cellular metabolism. It is reported to be closely associated with the occurrence of diabetic cardiomyopathy (DCM), affecting myocardial disorders . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Butyrylcarnitine primarily involves its role in fatty acid oxidation . It is an intermediate product of this process, and its levels can influence the efficiency of energy production in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyrylcarnitine can change over time. For instance, specific acylcarnitine species, including Butyrylcarnitine, accumulate in a pattern characteristic for each disease in cases of organic acidemias and fatty acid oxidation disorders .

Dosage Effects in Animal Models

The effects of Butyrylcarnitine vary with different dosages in animal models. For instance, proprietary synthetic lipoylcarnitine and butyrylcarnitine derivatives have been studied as potential therapies to minimize oxidative damage and maximize mitochondrial energy production in animal models of mitochondrial disease .

Metabolic Pathways

Butyrylcarnitine is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors within this pathway, and its levels can affect metabolic flux or metabolite levels .

Transport and Distribution

Butyrylcarnitine is transported and distributed within cells and tissues. It is associated with organic cation transporter 1 (OCT1) genotypes, with carriers of high-activity OCT1 genotypes having about 3-fold higher Butyrylcarnitine blood concentrations and 2-fold higher amounts of Butyrylcarnitine excreted in urine compared to deficient OCT1 .

Subcellular Localization

The subcellular localization of Butyrylcarnitine is primarily within the mitochondria, where it participates in fatty acid oxidation . Its activity or function can be influenced by its localization within specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La butirilcarnitina se puede sintetizar transfiriendo un grupo butiril del coenzima A a una molécula de L-carnitina. Esta reacción típicamente involucra el uso de cloruro de butanoilo y L-carnitina en presencia de una base como la trietilamina . La reacción se lleva a cabo en un disolvente orgánico como diclorometano en condiciones de reflujo.

Métodos de producción industrial: La producción industrial de this compound implica rutas sintéticas similares pero a una escala mayor. El proceso incluye la preparación de cloruro de butiril-L-carnitina en metanol, seguido de la purificación utilizando técnicas como la cromatografía líquida de ultra rendimiento (UPLC) y la espectrometría de masas en tándem (MS/MS) para la cuantificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La butirilcarnitina se somete a varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar ácido butírico y carnitina.

Hidrólisis: El enlace éster en la this compound se puede hidrolizar para producir ácido butírico y L-carnitina.

Sustitución: El grupo butiril se puede sustituir por otros grupos acilo en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis, con reactivos como ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).

Sustitución: Se utilizan reactivos como cloruros de acilo y bases como la trietilamina para reacciones de sustitución.

Productos principales:

Oxidación: Ácido butírico y carnitina.

Hidrólisis: Ácido butírico y L-carnitina.

Sustitución: Varias acilcarnitinas dependiendo del sustituyente utilizado.

Comparación Con Compuestos Similares

La butirilcarnitina es única entre las acilcarnitinas debido a su papel específico en el metabolismo de los ácidos grasos de cadena corta. Compuestos similares incluyen:

Isothis compound: Implicada en el metabolismo de la valina y asociada con la deficiencia de isobutriril-CoA deshidrogenasa.

Glutarilcarnitina: Vinculada a la aciduria glutárica tipo I e involucrada en el metabolismo de la lisina, la hidroxilisina y el triptófano.

Acetilcarnitina: Juega un papel en el metabolismo de la acetil-CoA y está involucrada en la producción de energía y la síntesis de neurotransmisores.

La this compound destaca por su participación específica en la oxidación de ácidos grasos de cadena corta y su importancia diagnóstica en trastornos metabólicos.

Propiedades

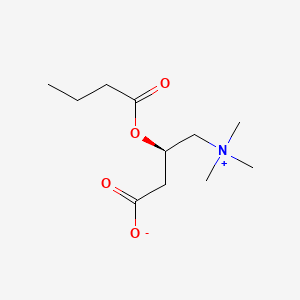

IUPAC Name |

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180266 | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25576-40-3 | |

| Record name | Butyryl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of butyrylcarnitine in the body?

A1: Butyrylcarnitine is involved in the transport of butyryl-CoA, a product of fatty acid and amino acid metabolism, into the mitochondria for energy production via β-oxidation. []

Q2: How do butyrylcarnitine levels change in patients with inherited metabolic disorders?

A2: Elevated butyrylcarnitine levels in newborns can indicate short-chain acyl-CoA dehydrogenase deficiency (SCADD). [] This is because SCADD disrupts the breakdown of butyryl-CoA, leading to its accumulation and subsequent conversion to butyrylcarnitine. [, , ]

Q3: Can butyrylcarnitine levels help differentiate between SCADD and isobutyryl-CoA dehydrogenase deficiency (IBDD)?

A3: Yes. While both conditions elevate C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine), specific ratios using butyrylcarnitine and other acylcarnitines can help differentiate them. [] For instance, ratios like C4/C0, C4/C5, and C4/C6 have shown robustness in distinguishing between SCADD, IBDD, and false positives. []

Q4: Is elevated butyrylcarnitine always indicative of a metabolic disorder?

A4: Not necessarily. Factors like maternal metformin treatment during pregnancy can lead to mildly elevated butyrylcarnitine in newborns without causing disease. []

Q5: How is butyrylcarnitine linked to cardiovascular disease?

A5: Research suggests that elevated butyrylcarnitine levels might be associated with an increased risk of cardiovascular disease in individuals with Type 2 Diabetes Mellitus. [] Further, in patients with heart failure, elevated butyrylcarnitine is part of a metabolic signature associated with poorer outcomes. []

Q6: How do butyrylcarnitine levels fluctuate in response to a ketogenic diet?

A6: Studies utilizing FDG-PET scans show that C4-OH butyrylcarnitine levels are inversely correlated with myocardial glucose uptake. [] This suggests increased ketone/fatty acid oxidation, and thus higher C4-OH butyrylcarnitine, during ketogenic states. []

Q7: Can butyrylcarnitine be used as a biomarker in other conditions?

A7: Research suggests potential roles for butyrylcarnitine as a biomarker in: * Intellectual disability: Elevated levels are observed in children with ID. [] * Chronic kidney disease: Elevated levels are found in pediatric patients. [] * Dampness-heat diarrhea in calves: Altered levels are associated with the condition. []

Q8: What analytical techniques are commonly used to measure butyrylcarnitine?

A8: The most common techniques are: * Tandem mass spectrometry (MS/MS) [, , , , , , ] * Liquid chromatography coupled with mass spectrometry (LC-MS) [, , , , , ] * Gas chromatography coupled with mass spectrometry (GC-MS) []

Q9: Why is MS/MS widely used for butyrylcarnitine analysis?

A9: MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of butyrylcarnitine even at low concentrations in complex biological samples like blood spots. [, , ]

Q10: Are there any challenges in accurately measuring butyrylcarnitine?

A10: Yes, one challenge is the potential for falsely elevated C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine) due to the presence of formiminoglutamate (FIGLU). [] Careful evaluation of results and further biochemical investigations are needed to confirm the diagnosis. [] Additionally, the use of D,L-octanoylcarnitine for blood-spot calibrators can lead to errors in measurement. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.